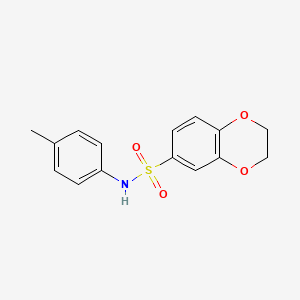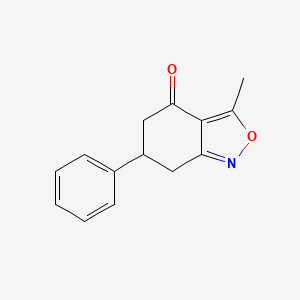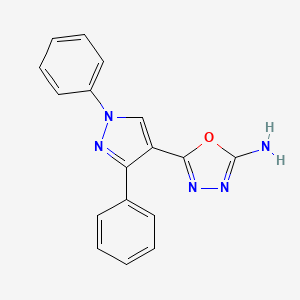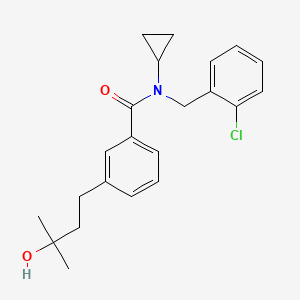![molecular formula C20H16ClN3O2 B5588799 4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" often involves multi-step reactions including the formation of quinoline derivatives and subsequent modifications. For instance, electrochemical oxidation has been used to synthesize highly conjugated bisindolyl-p-quinone derivatives from 4-(piperazin-1-yl)phenols in the presence of indole derivatives, showcasing a unique regioselectivity in the synthesis process (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of compounds containing the piperazine and quinoline units has been extensively studied, with methods such as X-ray crystallography providing detailed insights. For example, single-crystal X-ray crystallography along with spectroscopic techniques like FT-IR, 1H-NMR, and UV-Visible spectroscopy have been employed to characterize the structure of quinoline derivatives, revealing information about their electronic and spatial configuration (Murugesan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" and similar compounds is influenced by their functional groups. For example, the presence of a piperazine ring and a quinoline moiety can lead to a variety of chemical reactions, including nucleophilic substitutions and electrochemical oxidation reactions. Such reactions are fundamental for the synthesis of complex molecules with potential biological activities (Desai et al., 2017).
Physical Properties Analysis
The physical properties of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" such as solubility, melting point, and crystalline form can be deduced from its molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are pivotal for understanding the compound's interactions at a molecular level. These properties are influenced by the compound's electronic structure, which can be analyzed through DFT calculations to determine the HOMO-LUMO gap and Fukui function, providing insights into its reactivity (Murugesan et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(8-chloroquinoline-2-carbonyl)-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-8-4-5-14-9-10-17(22-19(14)16)20(26)23-11-12-24(18(25)13-23)15-6-2-1-3-7-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZSMGJQITALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=C(C=CC=C3Cl)C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)




![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)


![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)